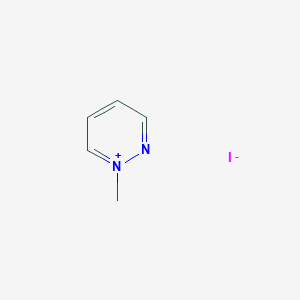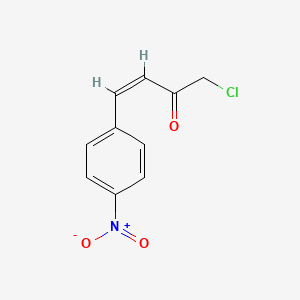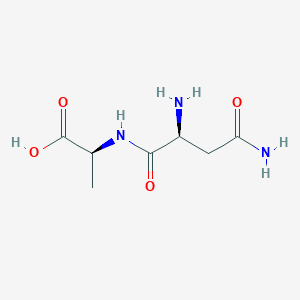
L-Alanine, N-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-L-asparaginyl- is a dipeptide composed of the amino acids L-alanine and L-asparagine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be exploited for specific biochemical and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanine, N-L-asparaginyl- can be synthesized through peptide bond formation between L-alanine and L-asparagine. This process typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or active esters (e.g., N-hydroxysuccinimide esters) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Alanine, N-L-asparaginyl- may involve biocatalysis using enzymes such as asparagine synthetase and alanine transaminase. These enzymes can catalyze the formation of the dipeptide from L-alanine and L-asparagine in aqueous solutions. This method is advantageous due to its high specificity, mild reaction conditions, and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-L-asparaginyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of L-alanine and L-asparagine.
Oxidation: The amino acid residues can be oxidized by reagents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxo-acids.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming derivatives with modified side chains.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin; chemical hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under controlled conditions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: L-alanine and L-asparagine.
Oxidation: Oxo-acids of L-alanine and L-asparagine.
Substitution: Modified dipeptides with altered side chains.
Applications De Recherche Scientifique
L-Alanine, N-L-asparaginyl- has several scientific research applications:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in protein synthesis and metabolism. It may be used in the development of peptide-based drugs.
Industry: Employed in the production of peptide-based materials and as a precursor for the synthesis of more complex peptides and proteins
Mécanisme D'action
The mechanism of action of L-Alanine, N-L-asparaginyl- involves its participation in protein synthesis and metabolism. The dipeptide can be incorporated into proteins during translation or serve as a substrate for enzymes involved in amino acid metabolism. The molecular targets include ribosomes for protein synthesis and various enzymes such as peptidases and transaminases .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine: A non-essential amino acid involved in protein synthesis and metabolism.
L-Asparagine: A non-essential amino acid that plays a crucial role in nitrogen metabolism and protein synthesis.
L-Alanyl-L-asparagine: Another dipeptide with similar properties but different sequence and potentially different biological activity.
Uniqueness
L-Alanine, N-L-asparaginyl- is unique due to its specific sequence and the resulting properties. The combination of L-alanine and L-asparagine in this particular order may confer distinct biochemical and therapeutic advantages, such as improved stability or specific interactions with enzymes and receptors .
Propriétés
Numéro CAS |
20917-57-1 |
|---|---|
Formule moléculaire |
C7H13N3O4 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13N3O4/c1-3(7(13)14)10-6(12)4(8)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1 |
Clé InChI |
SJUXYGVRSGTPMC-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
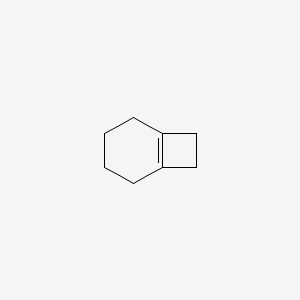
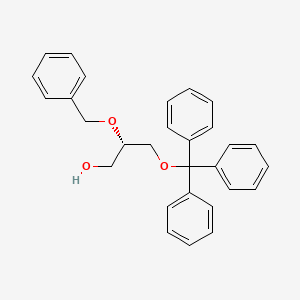
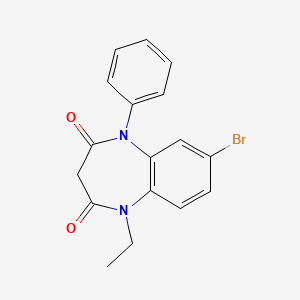
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

